3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide
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Overview
Description
3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, a thiazole ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the thiazole intermediate using bromine or N-bromosuccinimide.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the brominated thiazole with thiourea.
Coupling with 4-ethoxybenzamide: The final step involves coupling the intermediate with 4-ethoxybenzamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxybenzamide moiety.
Reduction: Reduction reactions can target the bromine atom and the carbamothioyl group.
Substitution: The bromine atom and the chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products may include dehalogenated compounds and reduced thioamides.
Substitution: Products may include substituted thiazoles and benzamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiazole-containing molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide likely involves interactions with specific molecular targets such as enzymes, receptors, and ion channels. The thiazole ring and the carbamothioyl group are key functional groups that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methoxybenzamide
- 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-hydroxybenzamide
- 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide
Uniqueness
The uniqueness of 3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S2/c1-2-26-16-8-5-12(9-14(16)20)17(25)23-18(27)24-19-22-15(10-28-19)11-3-6-13(21)7-4-11/h3-10H,2H2,1H3,(H2,22,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRFWONNENBKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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